molecular formula C21H24F2N4O2 B10924217 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,6-dimethylphenyl)propanamide

3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B10924217
M. Wt: 402.4 g/mol
InChI Key: NMWXUMNOFVLSSL-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,6-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and an isopropyl group. Its molecular formula is C13H15F2N3O3, and it has a molecular weight of 299.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,6-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,6-DIMETHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,6-DIMETHYLPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,6-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid .
  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-(®-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine .

Uniqueness

What sets 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,6-DIMETHYLPHENYL)PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24F2N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C21H24F2N4O2/c1-12(2)27-11-16-15(20(22)23)10-18(29)26(21(16)25-27)9-8-17(28)24-19-13(3)6-5-7-14(19)4/h5-7,10-12,20H,8-9H2,1-4H3,(H,24,28)

InChI Key

NMWXUMNOFVLSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)F

Origin of Product

United States

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